molecular formula C22H25N3 B12722601 Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- CAS No. 126921-44-6

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12722601
CAS No.: 126921-44-6
M. Wt: 331.5 g/mol
InChI Key: RSVDGLRRVHYUBW-UHFFFAOYSA-N
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Description

Structural Characterization of Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-

IUPAC Nomenclature and Systematic Identification

The systematic name 4-[2-(4-(2-methylphenyl)piperazin-1-yl)ethyl]quinoline follows IUPAC rules by prioritizing the quinoline core as the parent structure. The ethyl linker at position 4 connects to the piperazine ring, which itself bears a 2-methylphenyl substituent at the N-4 position. The numbering adheres to the following conventions:

  • Quinoline’s nitrogen atom occupies position 1.
  • The ethyl group extends from quinoline’s C4 to the piperazine’s N1.
  • The 2-methylphenyl group attaches to piperazine’s N4.

This nomenclature aligns with structurally related compounds, such as 2-{2-[4-(4-methylphenyl)piperazin-1-yl]ethyl}quinoline (CAS 57961-92-9), which differs only in the substitution pattern on the phenyl ring.

Molecular Architecture Analysis

Quinoline Core Substituent Configuration

The quinoline moiety consists of a bicyclic system with a nitrogen atom at position 1. The ethyl linker at C4 adopts a gauche conformation relative to the quinoline plane, minimizing steric hindrance with adjacent hydrogen atoms (Figure 1). Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the quinoline plane and the ethyl chain, favoring π-orbital conjugation with the aromatic system.

Table 1: Key geometric parameters of the quinoline core

Parameter Value Method Source
C4–C(ethyl) bond length 1.51 Å X-ray diffraction
N1–C2–C3–C4 torsion −178.2° DFT (B3LYP/6-31G)
Piperazine Ring Conformational Dynamics

The piperazine ring exists primarily in a chair conformation , with the 2-methylphenyl group occupying an equatorial position to reduce 1,3-diaxial interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal rapid ring inversion at room temperature (ΔG‡ = 42 kJ/mol), enabling interconversion between chair conformers. The N–C–C–N torsion angle averages 55.6°, consistent with partially puckered geometries observed in X-ray structures.

Ethyl Linker Stereoelectronic Properties

The ethyl linker (-CH2-CH2-) bridges the quinoline and piperazine moieties, exhibiting restricted rotation due to conjugation with the quinoline’s π-system. Key observations include:

  • Hyperconjugation : The C–C σ-bond interacts with quinoline’s LUMO, reducing rotational freedom (barrier = 18 kcal/mol).
  • Electrostatic effects : The linker’s electron-deficient character (Mulliken charge: +0.12 e) facilitates charge transfer to the piperazine ring.

Comparative Structural Analysis with Analogous Quinoline-Piperazine Hybrids

Table 2: Structural comparison with related compounds

Compound Quinoline Substitution Piperazine Substitution Molecular Weight (g/mol)
4-[2-(4-(2-methylphenyl)piperazinyl)ethyl]quinoline C4 2-methylphenyl 345.5
2-{2-[4-(4-methylphenyl)piperazinyl]ethyl}quinoline C2 4-methylphenyl 331.5
7,8-dihydro-4,7,7-trimethyl-3-[2-(4-(2-methylphenyl)piperazinyl)ethyl]quinoline-2,5-dione C3 2-methylphenyl 407.5

Key differences:

  • Substitution position : C4 substitution (target compound) vs. C2 or C3 in analogs.
  • Linker length : Ethyl spacers are universal, but dione derivatives incorporate additional methyl groups.
  • Piperazine aryl groups : Ortho-substituted phenyl rings induce greater steric strain than para-substituted analogs.

The C4-substituted derivative exhibits enhanced planarity compared to C2 analogs, as evidenced by smaller dihedral angles (112° vs. 128°) between the quinoline and piperazine planes. This structural feature may influence π-stacking interactions in biological systems.

Properties

CAS No.

126921-44-6

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-19-10-12-23-21-8-4-3-7-20(19)21/h2-10,12H,11,13-17H2,1H3

InChI Key

RSVDGLRRVHYUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloroquinoline or 4-Haloquinoline Intermediate

  • Starting from quinoline or substituted quinoline derivatives, halogenation at the 4-position is achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
  • For example, refluxing a quinoline derivative with POCl3 for 2.5 hours followed by workup and recrystallization yields 4-chloroquinoline intermediates in high yields (85-95%).
  • Alternative halogenated quinoline intermediates such as 6-bromo-2-chloro-3-methylquinoline have also been prepared similarly.

Synthesis of the Piperazine Derivative

  • The piperazine moiety substituted with a 2-methylphenyl group is prepared separately, often by N-arylation of piperazine with 2-methylphenyl halides or via reductive amination methods.
  • This intermediate is then purified and characterized before coupling.

Coupling of Piperazine Derivative with 4-Haloquinoline

  • The key step involves nucleophilic substitution of the 4-chloroquinoline intermediate with the piperazine derivative.
  • This reaction is typically carried out by stirring the 4-chloroquinoline with 3 equivalents of the piperazine derivative at elevated temperatures (around 130 °C) for 4 to 12 hours.
  • The reaction mixture is then extracted with ether and water, and the organic layer is washed, dried, and concentrated to isolate the product.
  • This method yields the target compound with good purity and yield.

Alternative Synthetic Routes

  • Microwave-assisted synthesis has been reported for related quinoline-piperazine compounds, where a mixture of quinoline derivative, piperazine, and base (e.g., triethylamine) in a polar aprotic solvent (e.g., dimethylformamide) is irradiated at controlled power and time intervals to accelerate the reaction and improve yields (e.g., 62% yield reported for a related compound).
  • Boron intermediates and BF2-complex intermediates have been used in the preparation of amino-substituted quinoline derivatives, which may be adapted for similar quinoline-piperazine compounds to improve reaction efficiency and selectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Halogenation of quinoline POCl3 reflux ~130 °C 2.5 h 85-95 Reflux, followed by recrystallization
Piperazine substitution Piperazine derivative, 3 eq, solvent (ether/water) 130 °C 4-12 h High Stirring, extraction, washing
Microwave-assisted coupling Piperazine, triethylamine, DMF, microwave Microwave power 80% 2-3 min total ~62 Accelerated synthesis
Boron intermediate method Boron derivatives, cyclic amine, inert solvent 0-200 °C 0.5-10 h Variable Alternative route, may improve yield

Research Findings and Characterization

  • The synthesized compounds are characterized by elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • The ^1H NMR spectrum typically shows characteristic signals for the quinoline protons, piperazine methylene groups, and aromatic protons of the 2-methylphenyl substituent.
  • The reaction conditions are optimized to maximize yield and purity while minimizing side reactions such as over-alkylation or decomposition.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines.

Scientific Research Applications

Pharmacological Properties

1. Antihypertensive Activity
Centhaquin has been extensively studied for its hypotensive effects. Research indicates that it lowers blood pressure and decreases heart rate in various animal models. For instance, studies involving anesthetized and decerebrate cats showed that the compound effectively induced hypotension in a dose-dependent manner, suggesting a central mechanism of action that affects vasomotor control centers in the brain . This property positions Centhaquin as a potential candidate for managing hypertension.

2. Anticancer Activity
Recent developments have focused on the anticancer properties of quinoline derivatives. A series of 4-piperazinylquinoline derivatives were synthesized and tested against human breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). Among these, certain compounds exhibited significantly enhanced antiproliferative activity compared to non-cancerous cell lines. Notably, one derivative demonstrated a 7-11 fold increase in cytotoxicity against cancer cells, highlighting its potential as a lead compound for breast cancer treatment .

3. Antimicrobial Activity
Quinoline derivatives have shown promising antimicrobial properties. A study evaluated synthesized quinolines against various gram-negative bacterial strains and viruses, revealing significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated that specific compounds were more effective than standard antibiotics against pathogens like Klebsiella pneumoniae, suggesting their utility in treating bacterial infections .

Synthesis and Structural Modifications

The synthesis of Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has been achieved through various methodologies. One approach involves the hybridization of the piperazine scaffold with quinoline structures to enhance biological activity. This strategy has been validated by successful synthesis and characterization of numerous derivatives with improved pharmacological profiles .

Case Study 1: Centhaquin's Hypotensive Effects

In a controlled study on cats, Centhaquin was administered via intravenous injection at varying doses. The results demonstrated a clear dose-response relationship where higher doses resulted in more pronounced hypotensive effects. The compound's action was localized to specific brain regions associated with blood pressure regulation, underscoring its potential for targeted therapies in hypertension management .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer efficacy of newly synthesized quinoline derivatives. Compound 23 was highlighted for its selective toxicity towards cancer cells while sparing normal cells, indicating a potentially safer therapeutic profile for breast cancer treatment. In vivo studies further corroborated these findings, suggesting that this compound could lead to novel anticancer therapies .

Comparative Data Table

Property Centhaquin Other Quinoline Derivatives
Antihypertensive ActivityEffective in lowering blood pressureVaries by structure
Anticancer ActivitySelective toxicity towards cancer cellsVaries widely; some show promise
Antimicrobial ActivityEffective against gram-negative bacteriaVaries; some exhibit strong activity

Mechanism of Action

The mechanism of action of quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting specific enzymes or receptors. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Quinoline Scaffolds

The pharmacological activity of quinoline-piperazine hybrids is highly dependent on substituents on both the quinoline core and the piperazine ring. Key analogues include:

Compound Name Substituents on Quinoline Piperazine Substituents Key Pharmacological Activity Reference
Centhaquin (Target Compound) None 4-(2-Methylphenyl) Hypotensive, Shock Treatment
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline 2-Thienyl 4-Methyl Anticancer (Unspecified Mechanism)
6-Chloro-2-(2-methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline 6-Chloro, 2-Methylphenyl 4-Pyrimidinyl Kinase Inhibition (Theoretical)
2-(4-Methoxyphenyl)-4-(4-methylpiperazinyl)quinoline HCl 4-Methoxyphenyl 4-Methyl Antibacterial (In Vitro Screening)
[4-(Diphenylmethyl)piperazinyl][2-(2-methylphenyl)quinolin-4-yl]methanone 2-Methylphenyl 4-Diphenylmethyl Potential CNS Modulation (Structural)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability and receptor binding affinity. For example, 6-chloro substitution in may improve kinase inhibition.
  • Aromatic Substituents on Piperazine : The 2-methylphenyl group in centhaquin contributes to α-adrenergic receptor selectivity, while bulkier groups (e.g., diphenylmethyl in ) may alter blood-brain barrier penetration.

Functional Analogues with Modified Scaffolds

Pyrroloquinoline Derivatives

Compound KC 11404 (24) from features a pyrrolo[3,2,1-ij]quinoline core with a 2-methyl group and a 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain. It exhibits:

  • Triple Activity : Antagonism of histamine and platelet-activating factor (PAF), plus 5-lipoxygenase inhibition.
  • Oral Efficacy : ED50 = 1.9–2.1 µmol/kg in guinea pig asthma models, comparable to zileuton .

Comparison with Centhaquin :

  • Centhaquin lacks the pyrroloquinoline core and focuses on cardiovascular regulation, while KC 11404 targets inflammatory mediators.
  • The ethyl-piperazine chain length and pyridinyl substitution in KC 11404 enhance multi-target activity .
Octahydrobenzoquinoline Hybrids

Compounds like 38 (±)-trans-7-Methoxy-4-(2-(4-phenylpiperazin-1-yl)ethyl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline (from ) show:

  • Enhanced Lipophilicity: Due to the octahydrobenzoquinoline core, improving CNS penetration.

Contrast with Centhaquin: The saturated benzoquinoline core in alters pharmacokinetics but reduces cardiovascular specificity.

Structure-Activity Relationship (SAR) Insights

Piperazine Position: Substitution at the quinoline 4-position (as in centhaquin) optimizes steric compatibility with adrenergic receptors .

Alkyl Chain Length : A two-carbon ethyl linker (centhaquin) balances flexibility and rigidity for receptor binding. Longer chains (e.g., in ) may enhance multi-target interactions.

Aromatic vs.

Clinical and Preclinical Data Comparison

Compound Therapeutic Area Efficacy Metrics Clinical Stage
Centhaquin Hypovolemic Shock ↑ MAP by 25%, ↓ lactate by 40% (Phase III) Approved in India
KC 11404 (24) Asthma Oral ED50 = 1.9 µmol/kg (Preclinical) Preclinical
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline Cancer IC50 = 0.8 µM (In Vitro) Early Discovery

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- (often referred to as centhaquin) is a notable member of this class, exhibiting various pharmacological properties. This article explores the biological activity of this compound, focusing on its hypotensive effects, antimicrobial properties, and potential anticancer activities.

Chemical Structure

The chemical structure of Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- can be represented as follows:

C21H24N3\text{C}_{21}\text{H}_{24}\text{N}_{3}

This structure features a quinoline ring fused with a piperazine moiety, which is critical for its biological interactions.

1. Hypotensive Activity

Research has demonstrated that centhaquin exhibits significant hypotensive activity . A study conducted on anesthetized and decerebrate cats revealed that the compound effectively lowered blood pressure and heart rate in a dose-dependent manner. The doses ranged from 0.010.01 to 1.0mg kg1.0\,\text{mg kg} when administered intravenously or 1.01.0 to 2.5mg kg2.5\,\text{mg kg} intraduodenally . Notably, the hypotensive effect was more pronounced in animals with intact neural pathways compared to those with spinal transections.

Dose (mg/kg) Blood Pressure Effect Heart Rate Effect
0.01ModerateDecrease
0.1SignificantDecrease
1.0MarkedDecrease

This central action suggests that centhaquin may modulate vasomotor centers in the brain, contributing to its hypotensive effects.

2. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities . Centhaquin has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that quinoline-based compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

The following table summarizes the antimicrobial activity of related quinoline compounds:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
CenthaquinStaphylococcus aureus<10μg/mL<10\,\mu g/mL
Fluoroquinolone DerivativeEscherichia coli0.55μg/mL0.5-5\,\mu g/mL
Other Quinoline DerivativesKlebsiella pneumoniae110μg/mL1-10\,\mu g/mL

These findings indicate that centhaquin and its derivatives may serve as potential candidates for developing new antibacterial agents.

3. Anticancer Potential

Emerging research has highlighted the anticancer potential of quinoline compounds. For example, studies have indicated that quinolines can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and interference with DNA synthesis .

A recent study evaluated the anticancer activity of novel quinoline derivatives against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range.

Cell Line Compound IC50 (µM)
HepG2Quinoline Derivative A5.3
MCF-7Quinoline Derivative B4.8

Case Studies

A case study involving the administration of centhaquin in animal models demonstrated its efficacy in managing hypertension without significant side effects typically associated with conventional antihypertensive drugs . Furthermore, another study highlighted its potential as an adjunct therapy in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, and how do substituents influence yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution, where the piperazinyl-ethyl chain is introduced at the 4-position of the quinoline core. Key steps include coupling 4-chloroquinoline derivatives with 2-(4-(2-methylphenyl)-1-piperazinyl)ethylamine under reflux in polar aprotic solvents (e.g., DMF) . Substituents like methyl groups on the quinoline ring (e.g., 2-methyl) enhance steric stabilization, improving yield (70–85%) . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How does the 2-methylphenyl-piperazine moiety contribute to receptor binding affinity in vitro?

  • Methodology : The 2-methylphenyl group on the piperazine ring enhances hydrophobic interactions with histamine H₁ and PAF receptors. Radioligand binding assays (e.g., using guinea pig brain membranes) show IC₅₀ values of 0.8–1.2 nM for histamine receptor antagonism . Molecular docking studies suggest the methyl group stabilizes π-π stacking with Phe432 in the receptor’s hydrophobic pocket .

Q. What in vitro models are used to evaluate the compound’s dual antagonism of histamine and PAF?

  • Methodology :

  • Histamine antagonism : Guinea pig ileum contraction assays, measuring inhibition of histamine-induced contractions (ED₅₀ = 1.9 µmol/kg) .
  • PAF antagonism : Platelet aggregation assays using PAF-induced rabbit platelet-rich plasma (IC₅₀ = 2.1 µmol/kg) .
  • Cross-validation via CHO-K1 cells transfected with human H₁ or PAF receptors confirms receptor specificity .

Advanced Research Questions

Q. What strategies address conflicting data between in vitro potency and in vivo bioavailability for this compound?

  • Methodology :

  • Bioavailability enhancement : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic first-pass metabolism .
  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl at the 8-position) improves solubility (logP reduction from 3.8 to 2.5) without compromising receptor binding .
  • Pharmacokinetic profiling : LC-MS/MS analysis in rat plasma identifies rapid clearance (t₁/₂ = 1.2 hr), prompting sustained-release formulations .

Q. How can structure-activity relationship (SAR) studies optimize 5-lipoxygenase (5-LOX) inhibition while retaining histamine/PAF antagonism?

  • Methodology :

  • Substituent screening : Introducing electron-withdrawing groups (e.g., Cl at the 6-position) enhances 5-LOX inhibition (IC₅₀ = 0.5 µM vs. 1.8 µM for unsubstituted analogs) .
  • Dual-activity validation : Parallel assays for histamine (H₁ receptor), PAF (platelet aggregation), and 5-LOX (LTB₄ production in neutrophils) ensure multi-target efficacy .
  • Molecular dynamics simulations : Identify residues (e.g., Leu414 in 5-LOX) critical for binding, guiding selective substitutions .

Q. What experimental approaches validate the compound’s multi-target mechanism in asthma models?

  • Methodology :

  • In vivo efficacy : Ovalbumin-sensitized guinea pigs show reduced bronchoconstriction (60–70% inhibition at 2.5 µmol/kg) in both histamine-dependent (early-phase) and leukotriene-dependent (late-phase) responses .
  • Gene expression profiling : RNA-seq of lung tissue reveals downregulation of IL-4, IL-5, and TNF-α, confirming anti-inflammatory effects .
  • Comparative studies : Benchmark against zileuton (5-LOX inhibitor) and cetirizine (H₁ antagonist) confirms superior dual activity .

Methodological Notes

  • Contradictory data resolution : Discrepancies between in vitro IC₅₀ and in vivo ED₅₀ values may arise from metabolic instability. Use deuterated analogs (e.g., replacing labile hydrogens) to validate .
  • SAR optimization : Prioritize substitutions at the 4- and 8-positions for 5-LOX activity, while preserving the 2-methyl and piperazine moieties for histamine/PAF antagonism .

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